2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride

Description

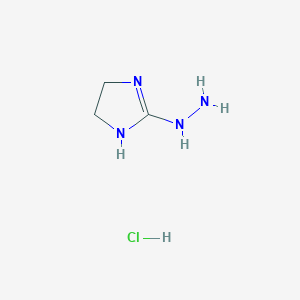

2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic compound characterized by a partially saturated imidazole ring with a hydrazinyl substituent at the 2-position. Its molecular formula is C₃H₇ClN₄, and it serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems such as imidazo[2,1-b][1,3]thiazoles .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDLJERQKZRBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound is reactive towards nucleophilic substitution reactions, where different substituents can replace the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Scientific Research Applications

2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride is used as a building block for synthesizing more complex molecules. It is also studied for its potential biological activities, including antimicrobial and anticancer properties. Its potential therapeutic applications are explored, particularly in developing new drugs, and it is used in the production of various industrial chemicals and materials.

This compound has diverse biological activities, especially in medicinal chemistry and microbiology. The compound can act as a ligand, binding to metal ions and other molecules, influencing various biochemical processes. The precise molecular targets and pathways depend on the specific application and context of use.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. One study evaluated its effectiveness against several types of cancer cells using the sulforhodamine B (SRB) assay, which quantifies cell proliferation based on absorbance measurements . The results demonstrated that the compound inhibited cell growth in a dose-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference Compound (Doxorubicin) | IC50 (µg/mL) |

|---|---|---|---|

| AGH-1 | 15 | Doxorubicin | 0.72 |

| AGH-2 | 12 | Doxorubicin | 0.65 |

| AGH-3 | 18 | Doxorubicin | 0.80 |

The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation, potentially leading to apoptosis.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4,5-dihydro-1H-imidazole derivatives arises from modifications at the 2-position. Below is a detailed comparison with key analogs:

Structural Analogs and Their Pharmacological Profiles

Physicochemical Properties

Pharmacological Selectivity

- RX 821002: Exhibits high selectivity for α2D-adrenoceptors over α2A/B/C subtypes, making it valuable for studying noradrenergic pathways in the spinal cord .

- Naphazoline and Xylometazoline: Preferentially activate α1-adrenoceptors, inducing vasoconstriction in nasal mucosa .

- Levlofexidine: Binds to α2-adrenoceptors in the brain, reducing sympathetic outflow and alleviating withdrawal symptoms .

Key Research Findings

Receptor Targeting : Structural modifications at the 2-position dramatically alter receptor affinity. For example, RX 821002’s benzodioxan-methoxy group enhances α2D selectivity, whereas naphazoline’s naphthyl group favors α1 activation .

Thermal Stability : Naphazoline HCl exhibits high thermal stability (melting point >250°C), critical for formulating stable nasal sprays .

Solubility and Bioavailability : While RX 821002 is DMSO-soluble for in vitro assays, naphazoline’s water solubility enables topical administration .

Biological Activity

2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. Its unique structural features, including a hydrazine group and an imidazole ring, contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 136.58 g/mol. It appears as a white to off-white crystalline solid and is soluble in water, making it suitable for various applications in research and industry .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its effectiveness against several types of cancer cells using the sulforhodamine B (SRB) assay, which quantifies cell proliferation based on absorbance measurements. The results demonstrated that the compound inhibited cell growth in a dose-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference Compound (Doxorubicin) | IC50 (µg/mL) |

|---|---|---|---|

| AGH-1 | 15 | Doxorubicin | 0.72 |

| AGH-2 | 12 | Doxorubicin | 0.65 |

| AGH-3 | 18 | Doxorubicin | 0.80 |

The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation, potentially leading to apoptosis .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial effects, particularly against Gram-positive bacteria. Studies have reported its ability to inhibit bacterial growth by interfering with metabolic pathways essential for microbial survival.

Table 2: Antibacterial Activity Against Gram-positive Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 16 |

The antibacterial mechanism is thought to involve binding to bacterial enzymes, disrupting their function and leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- DNA Interaction : Studies suggest potential binding to DNA and RNA, which could disrupt replication and transcription processes in cancer cells .

- Metal Ion Binding : The hydrazinyl group can act as a ligand for metal ions, influencing various biochemical pathways .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Cytotoxicity Study : A study conducted on liver carcinoma cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant growth inhibition compared to untreated controls. The IC50 values were comparable to those of established chemotherapeutic agents .

- Antimicrobial Efficacy : Research evaluating the antibacterial properties showed that the compound effectively reduced bacterial colony counts in vitro, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is synthesized via nickel-catalyzed cyclization of amido-nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. Key factors include temperature control (typically 25–60°C), pH stabilization (6–8), and catalyst loading (0.5–2 mol% Ni). Functional group compatibility (e.g., aryl halides) requires inert atmospheres (N₂/Ar) to prevent side reactions. Scalability is limited by exothermicity, necessitating gradual reagent addition. Yield optimization (>75%) relies on stoichiometric ratios (1:1.2 amido-nitrile to hydrazine) .

Q. How can researchers optimize substitution reactions involving the hydrazinyl group for diverse derivative synthesis?

- Methodological Answer: Nucleophilic substitution at the hydrazinyl group is achieved using alkyl halides or acyl chlorides in the presence of bases (e.g., triethylamine). Solvent polarity (e.g., DMF or THF) and reaction time (6–24 hrs) influence regioselectivity. For example:

| Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | N-methyl derivative | 68 |

| Benzoyl chloride | THF | N-benzoyl derivative | 52 |

| Post-reaction purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) ensures purity >95% . |

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer: Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR (D₂O/DMSO-d₆) identifies tautomeric forms (e.g., imidazole vs. imidazoline).

- Mass spectrometry (HRMS): ESI+ mode confirms molecular ions (e.g., [M+H]⁺ at m/z 137.05).

- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (Cl⁻⋯N interactions).

- HPLC: Reverse-phase C18 columns (0.1% TFA in H₂O/MeCN) assess purity (>99%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms (e.g., competing tautomerization pathways)?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model tautomerization energetics. For instance, the 1,3-proton shift in imidazoline intermediates has an activation barrier of ~25 kcal/mol, favoring the 4,5-dihydro tautomer. Transition state analysis via IRC (Intrinsic Reaction Coordinate) validates pathway dominance. Experimental validation uses deuterium-labeling studies (e.g., D₂O exchange monitored by ¹H NMR) .

Q. What strategies mitigate batch-to-batch variability in catalytic synthesis for reproducible research outcomes?

- Methodological Answer: Statistical Design of Experiments (DoE) identifies critical parameters:

- Central Composite Design (CCD): Evaluates catalyst loading, temperature, and solvent polarity.

- Response Surface Methodology (RSM): Optimizes yield and minimizes byproduct formation.

Batch consistency is achieved via in-line FTIR monitoring of nitrile consumption and automated pH adjustment (±0.2 units) .

Q. How can researchers design metal-free synthetic routes to avoid trace metal contamination in biomedical applications?

- Methodological Answer: Alternative cyclization methods include:

- Acid-mediated cyclization: HCl (2M) in EtOH at reflux (Δ80°C, 12 hrs) achieves 60% yield.

- Microwave-assisted synthesis: 100°C, 300 W, 30 mins reduces reaction time (yield: 72%).

Post-synthesis chelation (EDTA wash) and ICP-MS analysis ensure residual metal levels <1 ppm .

Q. What advanced techniques elucidate the compound’s role in modulating biochemical pathways (e.g., antimicrobial targets)?

- Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) to bacterial histidine kinases (e.g., Kd = 1.2 μM for S. aureus WalK).

- Molecular Dynamics (MD) Simulations: Predicts ligand-receptor interactions (e.g., hydrogen bonding with Asp40 and Arg76).

- Metabolomics: LC-MS/MS tracks changes in bacterial purine biosynthesis (e.g., ATP depletion) .

Tables for Key Data

Table 1: Synthetic Routes Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ni-catalyzed | NiCl₂ | 50 | 78 | 98 |

| Acid-mediated | HCl | 80 | 60 | 95 |

| Microwave | None | 100 | 72 | 97 |

Table 2: Analytical Parameters for Characterization

| Technique | Key Peaks/Parameters | Application |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.2 (m, 2H, CH₂), δ 7.1 (s, 1H, NH) | Tautomer identification |

| HRMS (ESI+) | m/z 137.05 [M+H]⁺ | Molecular ion confirmation |

| HPLC (C18) | Retention time: 4.2 mins | Purity assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.